molecular formula C20H27N3O3 B2900588 tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 1025768-98-2

tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B2900588
CAS No.: 1025768-98-2
M. Wt: 357.454
InChI Key: AJLZSYJLIJMGPT-UHFFFAOYSA-N
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Description

tert-Butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is a bicyclic organic compound featuring a pyridine ring fused with a pyrazole moiety. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of pyridine and pyrazole motifs in drug discovery .

Properties

IUPAC Name

tert-butyl 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-20(2,3)26-19(24)23-11-9-15(10-12-23)18-13-17(21-22-18)14-5-7-16(25-4)8-6-14/h5-8,13,15H,9-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLZSYJLIJMGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the tetrahydropyridine ring and the attachment of the tert-butyl ester group. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound shares structural similarities with other tert-butyl-substituted heterocycles but differs in substituents and ring systems:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN
tert-Butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate Pyridine + Pyrazole 4-Methoxyphenyl C₂₀H₂₅N₃O₃ 355.44 Not reported Not provided
tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate Pyridine + Thiazole Ethoxycarbonyl C₁₆H₂₄N₂O₄S 340.44 71–73 365413-31-6
tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate Pyridine + Thiazole Formyl C₁₄H₂₀N₂O₃S 296.38 91–93 869901-02-0
Benzyl 4-(bromomethyl)tetrahydro-1(2H)-pyridinecarboxylate Pyridine Bromomethyl, Benzyl ester C₁₄H₁₈BrNO₂ 312.20 68 159275-17-9
tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate Piperazine + Pyrazole 4-Chlorophenyl, 4-Fluorophenyl, Carbonyl C₂₅H₂₆ClFN₄O₃ 508.95 Not reported Not provided

Key Observations :

  • Pyrazole vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., formyl in ) increase melting points compared to electron-donating groups (e.g., methoxy in the target compound).
  • Steric and Stability Factors : The tert-butyl group universally enhances steric protection and metabolic stability across derivatives .
Physicochemical Properties
  • Hydrogen Bonding : Pyrazole NH groups in the target compound enable hydrogen-bonding networks, critical for crystal packing and biological target interactions . Thiazole derivatives rely on sulfur and nitrogen lone pairs for weaker interactions .
  • Solubility : The 4-methoxyphenyl group in the target compound likely improves lipophilicity compared to polar substituents like formyl or ethoxycarbonyl .
  • Thermal Stability : Higher melting points in formyl-substituted thiazoles (91–93°C ) suggest greater crystalline order versus bromomethyl derivatives (68°C ).

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters. Subsequent coupling with a tetrahydro-1(2H)-pyridinecarboxylate scaffold is achieved using cross-coupling reagents like EDCI/HOBt. Key steps include:

  • Pyrazole Formation : React 4-methoxyphenylacetone with ethyl trifluoroacetate under acidic conditions to generate the β-keto ester intermediate.
  • Cyclocondensation : Treat the intermediate with hydrazine hydrate in ethanol at reflux to yield the 5-(4-methoxyphenyl)-1H-pyrazol-3-yl moiety.
  • Piperidine Coupling : Use tert-butyl 4-oxopiperidine-1-carboxylate and a coupling agent (e.g., EDCI) in DMF to attach the pyrazole group.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Routine characterization includes:

  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>95%).
  • NMR Spectroscopy : Confirm the tert-butyl group (singlet at ~1.4 ppm in 1^1H NMR) and methoxyphenyl protons (δ 3.8 ppm for OCH3_3). The pyrazole C-H signal appears at δ 6.5–7.2 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 385.2 (calculated for C20_{20}H25_{25}N3_3O3_3).

Advanced: What crystallographic methods are suitable for resolving the 3D conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:

  • Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane (1:3).
  • Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å). Expect triclinic or monoclinic systems based on analogs (e.g., a = 6.0568 Å, b = 12.0047 Å for similar piperazine derivatives) .
  • Refinement : Software like SHELXL can refine structures to R-factors <0.04. Pay attention to torsional angles in the pyrazole-piperidine junction to assess steric strain.

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-NH2_2) substituents. Compare bioactivity using in vitro assays (e.g., kinase inhibition).
  • Scaffold Variations : Synthesize derivatives with pyrrolidine instead of piperidine (see for analogous substitutions).
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., cyclooxygenase-2) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from impurities or assay variability. Mitigation strategies include:

  • Reproducibility Checks : Validate results across multiple labs using identical protocols (e.g., ATPase inhibition assays at pH 7.4).
  • Analytical Rigor : Perform LC-MS to rule out degradation products. For example, tert-butyl ester hydrolysis can generate carboxylic acid byproducts, altering bioactivity .
  • Control Experiments : Compare with structurally validated analogs (e.g., tert-butyl 4-[5-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate) to isolate substituent-specific effects .

Basic: What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing.
  • Ventilation : Ensure adequate airflow due to potential dust formation (particle size <10 µm).
  • Storage : Keep in a sealed container at 2–8°C, protected from moisture (hygroscopicity observed in analogs) .

Advanced: How can computational chemistry aid in predicting this compound’s reactivity?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates stability under physiological conditions.
  • Metabolism Prediction : Software like Schrödinger’s ADMET Predictor can forecast cytochrome P450-mediated oxidation sites (e.g., methoxyphenyl O-demethylation) .

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